2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-18-7-2-4-9-20(18)25-22(29)17-32-23-19-8-3-5-10-21(19)28(24(30)26-23)12-6-11-27-13-15-31-16-14-27/h2,4,7,9H,3,5-6,8,10-17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASSCOFAHSFACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide (CAS Number: 899749-51-0) is a complex organic molecule with potential pharmaceutical applications. Its structural components suggest it may interact with various biological targets, leading to diverse therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C24H32N4O3S
- Molecular Weight: 456.6 g/mol
- Structural Features: The compound contains a hexahydroquinazoline core linked to a morpholinopropyl group and a thioacetamide moiety, which may enhance its interaction with biological systems.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound. It has been tested against various bacterial strains:
- In vitro studies showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values indicating moderate efficacy (MIC for E. coli: 12.5 μg/mL; for P. aeruginosa: higher than ciprofloxacin) .
Antioxidant Activity
The compound's ability to scavenge free radicals was assessed using the DPPH assay:
- The antioxidant activity was quantified as a percentage of inhibition compared to control samples. Results indicated that it exhibits moderate antioxidant properties, suggesting potential protective effects against oxidative stress .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism or oxidative stress pathways.
- Receptor Interaction: Potential binding to receptors could modulate signaling pathways relevant to inflammation or infection .
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of the compound utilized the agar well-diffusion method:
- Results indicated that while the compound effectively inhibited P. aeruginosa, it showed limited activity against Gram-positive bacteria. This selective activity points towards a possible mechanism involving specific interactions with bacterial cell membranes or metabolic pathways .
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of the compound:
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that require precise control over conditions such as temperature and solvent choice to achieve high yields and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound under discussion is believed to interact with cellular pathways involved in cancer cell proliferation. Studies have demonstrated that derivatives of hexahydroquinazoline can inhibit tumor growth by targeting specific proteins essential for cancer cell survival.
Case Study : In a study published in RSC Advances, compounds with similar oxadiazole structures showed promising results against various cancer cell lines, suggesting that modifications to the hexahydroquinazoline core could enhance anticancer efficacy .
Antimicrobial Properties
The compound's thioamide group may contribute to its antimicrobial activity. Research has shown that thioamides can exhibit antibacterial effects against a range of pathogens. The lipophilicity of such compounds enhances their ability to penetrate bacterial membranes, making them effective against resistant strains.
Case Study : A study on oxadiazole derivatives indicated their potential as dual-action agents against both bacterial and fungal pathogens. The findings suggest that structural modifications could lead to the development of new antimicrobial agents targeting resistant infections .
Neuroprotective Effects
There is emerging evidence that compounds containing morpholine groups may possess neuroprotective properties. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Research Insight : Investigations into related morpholine-containing compounds have shown promise in protecting against neurodegenerative diseases by inhibiting pathways associated with neuronal apoptosis.
Potential Mechanisms of Action
The mechanisms by which this compound exerts its effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : Compounds targeting key enzymes involved in DNA synthesis or repair.
- Modulation of Signal Transduction Pathways : Interference with growth factor signaling pathways critical for tumor growth.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells while sparing normal cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Thioether Linkage
The hexahydroquinazolinone core is a critical feature shared with MMP-9 inhibitors such as N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM) . This compound’s thioether group and hexahydroquinazolinone scaffold enable selective binding to the MMP-9 hemopexin (HPX) domain, disrupting proMMP-9 interactions with integrins (e.g., α4β1) and CD44 . By contrast, the main compound’s 3-morpholinopropyl side chain may enhance solubility or membrane permeability compared to the butanamide chain in the fluorophenyl analog.
Morpholine Derivatives
Morpholine-containing analogs, such as 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (), highlight the role of the morpholine ring in modulating pharmacokinetics. The acetyl and isopropylphenyl groups in this compound improve crystallinity and metabolic stability, as evidenced by NMR and mass spectrometry data .
Acetamide Substituents
The o-tolyl acetamide group in the main compound differs from substituents in other analogs:
- N-(2-((2-methoxyphenyl)amino)-4′-methyl-[4,5′-bithiazol]-2′-yl)acetamide (JNJ0966) uses a methoxyphenyl-bithiazole system for blood-brain barrier penetration .
- N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () employ indole-oxadiazole hybrids for antimalarial activity .
The o-tolyl group in the main compound may confer steric hindrance or lipophilicity, altering binding specificity compared to these analogs.
Analytical Characterization
Key analytical data for morpholine-containing analogs include:
| Compound | ESI/APCI(+) (m/z) | ¹H NMR Features (CDCl₃) |
|---|---|---|
| Main Compound | Not reported | Likely signals for morpholinopropyl CH₂ groups |
| compound | 347 (M+H), 369 (M+Na) | δ 7.69 (br s, NH), 4.90 (t, J = 3.8 Hz, CH) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the quinazolinone core followed by functionalization with morpholinopropyl and thioacetamide groups. Key steps include nucleophilic substitution and coupling reactions. For example, Na₂CO₃ and acetyl chloride are used in acetylation under controlled temperatures (20–25°C) and inert atmospheres. Purification via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂ gradient) and recrystallization (e.g., ethyl acetate) can improve yields . Optimization may involve adjusting stoichiometric ratios, reaction time (e.g., overnight stirring), or solvent polarity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming structural integrity, such as the presence of morpholinopropyl protons (δ ~3.3–4.9 ppm) and aromatic o-tolyl groups (δ ~7.1–7.7 ppm) .
- Mass Spectrometry (ESI/APCI+) : Validates molecular weight (e.g., m/z 347 [M+H]+) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1680–1700 cm⁻¹) and thioamide (C-S, ~650–750 cm⁻¹).
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer :
- Anticancer Activity : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting minimum inhibitory concentrations (MICs) .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles (OSHA/EN 166 standards) .
- Ventilation : Use fume hoods to avoid aerosol formation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, flush with water for 15+ minutes .
Advanced Research Questions
Q. How can computational chemistry enhance the design of derivatives with improved target binding?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., EGFR, PARP). Focus on hydrogen bonding (morpholine oxygen) and π-π stacking (quinazolinone ring) .
- Quantum Chemical Calculations : Calculate electrostatic potential maps (e.g., via Gaussian 09) to predict nucleophilic/electrophilic sites for functional group modifications .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic Stability Tests : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolic degradation .
- Structural Confirmation : Re-analyze compound purity via HPLC (>95%) and XRD (if crystalline) to rule out batch variability .
Q. What strategies improve oral bioavailability given the compound’s logP and solubility?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase lipophilicity and intestinal absorption .
- In Silico ADMET Prediction : Tools like SwissADME predict permeability (e.g., Caco-2 cell model) and P-glycoprotein substrate potential .
Q. What advanced techniques validate the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated vs. untreated cells.
- Western Blotting : Quantify expression of apoptotic markers (e.g., caspase-3, Bcl-2) and oncogenic targets (e.g., phosphorylated Akt) .
- CRISPR Knockout Models : Validate target specificity using gene-edited cell lines lacking putative targets (e.g., PARP1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
